molecular formula C19H14ClN5O4 B2726969 3-(4-Chlorophenyl)-6-(2-hydroxy-3-methoxyphenyl)-4-imino-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione CAS No. 379707-96-7

3-(4-Chlorophenyl)-6-(2-hydroxy-3-methoxyphenyl)-4-imino-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione

Cat. No. B2726969
CAS RN: 379707-96-7
M. Wt: 411.8
InChI Key: PKLYROZFNUDXPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Chlorophenyl)-6-(2-hydroxy-3-methoxyphenyl)-4-imino-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione is a useful research compound. Its molecular formula is C19H14ClN5O4 and its molecular weight is 411.8. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Research focuses on the synthesis of novel compounds with structures similar to the specified chemical, exploring their potential applications in medicine and chemistry. For instance, the study by Hassanien et al. (2022) delves into the synthesis of novel binary and fused compounds based on lawsone, showing potential antioxidant and antitumor activities. This research underscores the importance of synthesizing and studying new compounds for their potential biological effects (Hassanien, Abd El-Ghani, & Elbana, 2022).

Biological Applications

Several studies highlight the antimicrobial and antitumor potential of newly synthesized compounds. For example, the synthesis and antimicrobial activities of new 1,2,4-triazole derivatives are explored by Bektaş et al. (2007), indicating that some of these compounds possess good or moderate activities against test microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007). This suggests that compounds with similar structural features may also hold significant biological applications.

Chemical Applications

The exploration of chemical properties and reactions forms another critical area of research. Studies such as the reaction mechanisms of specific compounds and their interactions with other chemicals offer insights into their potential chemical applications. For instance, the work by Stratakis et al. (2001) on the stereochemistry in reactions involving 4-methyl-1,2,4-triazoline-3,5-dione provides valuable data on the chemical behavior of these compounds, which could be extrapolated to similar structures (Stratakis, Hatzimarinaki, Froudakis, & Orfanopoulos, 2001).

properties

IUPAC Name

4-amino-3-(4-chlorophenyl)-6-(2-hydroxy-3-methoxyphenyl)-7H-pyrimido[5,4-d]pyrimidine-2,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN5O4/c1-29-12-4-2-3-11(15(12)26)17-22-13-14(18(27)24-17)23-19(28)25(16(13)21)10-7-5-9(20)6-8-10/h2-8,26H,21H2,1H3,(H,22,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFBPWISIKXNDLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)C2=NC3=C(N(C(=O)N=C3C(=O)N2)C4=CC=C(C=C4)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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